molecular formula C17H13N5 B15216514 4-Amino-2-anilino-6-phenylpyrimidine-5-carbonitrile CAS No. 118965-88-1

4-Amino-2-anilino-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B15216514
CAS No.: 118965-88-1
M. Wt: 287.32 g/mol
InChI Key: RCTSUAPXONSSHY-UHFFFAOYSA-N
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Description

4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes and ketones with amidines under catalytic conditions. For instance, a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the amino and phenyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE has diverse applications in scientific research:

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidines
  • Pyrimido[4,5-d]pyrimidines
  • Pyrazolo[3,4-d]pyrimidines
  • Quinazolines
  • Thieno[2,3-d]pyrimidines
  • Pyrrolo[2,3-d]pyrimidines
  • Cyclopenta[d]-pyrimidines
  • Pyrimido[4,5-b]azepines
  • Pyrimido[4,5-b]quinolines

Uniqueness: 4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE stands out due to its specific structural features and potent biological activities. Its ability to act as a tyrosine kinase inhibitor targeting EGFR makes it a promising candidate for anticancer therapy .

Properties

CAS No.

118965-88-1

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

4-amino-2-anilino-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H13N5/c18-11-14-15(12-7-3-1-4-8-12)21-17(22-16(14)19)20-13-9-5-2-6-10-13/h1-10H,(H3,19,20,21,22)

InChI Key

RCTSUAPXONSSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)NC3=CC=CC=C3)N)C#N

Origin of Product

United States

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